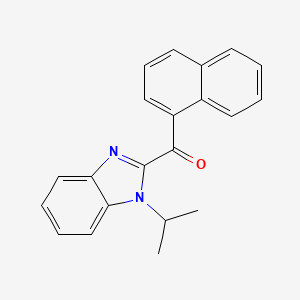![molecular formula C16H17NOS2 B5716646 N-[3-(methylthio)phenyl]-3-(phenylthio)propanamide](/img/structure/B5716646.png)
N-[3-(methylthio)phenyl]-3-(phenylthio)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(methylthio)phenyl]-3-(phenylthio)propanamide, also known as MPTP, is a synthetic compound that has been widely used in scientific research due to its unique properties. MPTP is a thiol-containing compound that has been shown to have a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N-[3-(methylthio)phenyl]-3-(phenylthio)propanamide involves its conversion to the toxic metabolite MPP+ by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then taken up by dopaminergic neurons in the brain, where it selectively destroys these cells by inhibiting mitochondrial respiration. This mechanism of action has been well-studied and has provided important insights into the pathogenesis of Parkinson's disease.
Biochemical and Physiological Effects:
N-[3-(methylthio)phenyl]-3-(phenylthio)propanamide has been shown to have a range of biochemical and physiological effects. In addition to its selective toxicity to dopaminergic neurons, N-[3-(methylthio)phenyl]-3-(phenylthio)propanamide has been shown to induce oxidative stress and inflammation in the brain. N-[3-(methylthio)phenyl]-3-(phenylthio)propanamide has also been shown to affect the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(methylthio)phenyl]-3-(phenylthio)propanamide has several advantages for lab experiments, including its well-established synthesis method and mechanism of action. N-[3-(methylthio)phenyl]-3-(phenylthio)propanamide is also relatively stable and can be stored for extended periods of time. However, N-[3-(methylthio)phenyl]-3-(phenylthio)propanamide has several limitations, including its toxicity and potential for environmental contamination. Careful handling and disposal procedures must be followed to ensure the safety of researchers and the environment.
Orientations Futures
There are several future directions for N-[3-(methylthio)phenyl]-3-(phenylthio)propanamide research. One area of interest is the development of new therapies for Parkinson's disease based on the mechanism of action of N-[3-(methylthio)phenyl]-3-(phenylthio)propanamide. Another area of interest is the use of N-[3-(methylthio)phenyl]-3-(phenylthio)propanamide as a tool to study the effects of environmental toxins on the nervous system. Further research is also needed to fully understand the biochemical and physiological effects of N-[3-(methylthio)phenyl]-3-(phenylthio)propanamide and its potential for use in other scientific research applications.
Conclusion:
In conclusion, N-[3-(methylthio)phenyl]-3-(phenylthio)propanamide is a synthetic compound that has been widely used in scientific research due to its unique properties. The synthesis method of N-[3-(methylthio)phenyl]-3-(phenylthio)propanamide has been well-established, and it has been used in a range of scientific research applications. The mechanism of action of N-[3-(methylthio)phenyl]-3-(phenylthio)propanamide has provided important insights into the pathogenesis of Parkinson's disease, and N-[3-(methylthio)phenyl]-3-(phenylthio)propanamide has several advantages and limitations for lab experiments. There are several future directions for N-[3-(methylthio)phenyl]-3-(phenylthio)propanamide research, and further research is needed to fully understand the potential of this compound.
Méthodes De Synthèse
The synthesis of N-[3-(methylthio)phenyl]-3-(phenylthio)propanamide involves the reaction of 3-(methylthio)aniline with 3-bromopropyl phenyl sulfide in the presence of a base. The resulting intermediate is then reacted with phenylboronic acid in the presence of a palladium catalyst to yield N-[3-(methylthio)phenyl]-3-(phenylthio)propanamide. This synthesis method has been well-established and is widely used in the scientific community.
Applications De Recherche Scientifique
N-[3-(methylthio)phenyl]-3-(phenylthio)propanamide has been used in a range of scientific research applications, including neurology, pharmacology, and toxicology. In neurology, N-[3-(methylthio)phenyl]-3-(phenylthio)propanamide has been used as a model for Parkinson's disease due to its ability to selectively destroy dopaminergic neurons in the brain. In pharmacology, N-[3-(methylthio)phenyl]-3-(phenylthio)propanamide has been used as a tool to study the mechanisms of drug addiction and dependence. In toxicology, N-[3-(methylthio)phenyl]-3-(phenylthio)propanamide has been used to study the effects of environmental toxins on the nervous system.
Propriétés
IUPAC Name |
N-(3-methylsulfanylphenyl)-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS2/c1-19-15-9-5-6-13(12-15)17-16(18)10-11-20-14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVAOESZRRWNEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CCSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(methylsulfanyl)phenyl]-3-(phenylsulfanyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-amino-1,5-dicyano-3-azaspiro[5.5]undeca-1,4-dien-2-yl)thio]-N-phenylacetamide](/img/structure/B5716574.png)

![N-{3-[(3-chloro-4-fluorophenoxy)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5716583.png)



![3-methyl-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5716608.png)
![1-(cyclohexylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B5716634.png)

![ethyl 2-(2-furoylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B5716654.png)
![1-(2-furylmethyl)-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5716662.png)

![2-[(2,2-dimethylpropanoyl)amino]-N-3-pyridinylbenzamide](/img/structure/B5716676.png)